molecular formula C14H19NO B14907712 n-Mesityl-3-methylbut-2-enamide

n-Mesityl-3-methylbut-2-enamide

Cat. No.: B14907712
M. Wt: 217.31 g/mol
InChI Key: MMGAIENBBHADGR-UHFFFAOYSA-N
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Description

n-Mesityl-3-methylbut-2-enamide is an enamide derivative featuring a mesityl (2,4,6-trimethylphenyl) group attached to the nitrogen atom and a conjugated enamine (but-2-enamide) backbone. This compound is of interest in organic synthesis and catalysis due to its sterically bulky mesityl substituent and the electronic properties imparted by the conjugated enamide system. The enamide moiety, with its conjugated double bond, may facilitate resonance stabilization and participate in coordination with metal centers, making it a candidate for applications in asymmetric catalysis or C–H bond activation strategies.

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

3-methyl-N-(2,4,6-trimethylphenyl)but-2-enamide

InChI

InChI=1S/C14H19NO/c1-9(2)6-13(16)15-14-11(4)7-10(3)8-12(14)5/h6-8H,1-5H3,(H,15,16)

InChI Key

MMGAIENBBHADGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C=C(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Mesityl-3-methylbut-2-enamide can be achieved through various methods. One common approach involves the oxidative desaturation of amides. For instance, an Fe-assisted regioselective oxidative desaturation of amides can be employed to produce enamides . Another method involves the direct N-dehydrogenation of amides using a combination of LiHMDS and triflic anhydride, which serves as both the electrophilic activator and the oxidant .

Industrial Production Methods

Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

n-Mesityl-3-methylbut-2-enamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the enamide to its corresponding amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of β-halogenated enamides .

Scientific Research Applications

n-Mesityl-3-methylbut-2-enamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of n-Mesityl-3-methylbut-2-enamide involves its interaction with molecular targets through its conjugated amide and alkene groups. These interactions can lead to various chemical transformations, such as the formation of intermediates in catalytic cycles. The compound’s reactivity is influenced by the electron-withdrawing effects of the mesityl group, which stabilizes reaction intermediates and facilitates various transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of n-Mesityl-3-methylbut-2-enamide can be contextualized by comparing it to analogous amides, such as N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (referred to hereafter as Compound A for clarity). Below is a detailed analysis:

Structural and Functional Differences

Feature This compound Compound A (N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide)
Core Structure Enamide (but-2-enamide backbone) Benzamide (aromatic carbonyl linked to amine)
Substituents Mesityl (2,4,6-trimethylphenyl) on nitrogen 3-methylbenzoyl group; 2-hydroxy-1,1-dimethylethyl on nitrogen
Directing Groups Amide + conjugated enamine system N,O-bidentate directing group (amide + hydroxyl)
Steric Environment High steric bulk from mesityl group Moderate steric bulk from dimethyl ethyl group
Electronic Properties Resonance stabilization via enamide conjugation Polar hydroxyl group enables hydrogen bonding

Thermodynamic and Kinetic Stability

  • The mesityl group in this compound may improve thermal stability compared to Compound A, which contains a hydrolytically sensitive hydroxyl group. However, the enamide’s conjugated system could render it susceptible to electrophilic attack.

Research Findings and Data Tables

Key Physicochemical Properties

Property This compound Compound A
Melting Point Not reported 145–147°C (X-ray confirmed)
Solubility Low in polar solvents Moderate in ethanol/water
Coordination Behavior Predicted η²-coordination Confirmed N,O-bidentate mode

Reactivity in C–H Functionalization

Reaction Type This compound (Predicted) Compound A (Observed)
Ortho-C–H Arylation Feasible with Pd catalysts Achieved with Cu(OAc)₂/PivOH
Turnover Frequency (TOF) Lower due to steric hindrance High (efficient directing group)

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